2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate follows International Union of Pure and Applied Chemistry guidelines, with the complete IUPAC name being 2-(2,2,3,3,3-pentafluoropropanoyloxy)ethyl 2-methylprop-2-enoate. This nomenclature precisely describes the molecular connectivity, indicating the presence of a methacrylate ester group (2-methylprop-2-enoate) connected through an ethylene glycol linker to a pentafluoropropanoyl moiety. The compound is registered under Chemical Abstracts Service number 938459-25-7, providing a unique identifier for database searches and regulatory documentation.
The molecular formula C9H9F5O4 indicates a relatively compact structure containing nine carbon atoms, nine hydrogen atoms, five fluorine atoms, and four oxygen atoms, resulting in a molecular weight of 276.16 grams per mole. The compound belongs to the broader classification of fluorinated acrylate monomers, specifically categorized as a perfluoroalkyl-containing methacrylate derivative. Within the context of per- and polyfluoroalkyl substances nomenclature, this compound falls under the category of polyfluoroalkyl substances, as it contains a perfluoroalkyl moiety (the pentafluoropropanoyl group) while retaining hydrogen atoms in other portions of the molecule.
The structural connectivity can be systematically described through various chemical notation systems. The InChI representation InChI=1S/C9H9F5O4/c1-5(2)6(15)17-3-4-18-7(16)8(10,11)9(12,13)14/h1,3-4H2,2H3 provides a standardized method for representing the molecular structure. The corresponding SMILES notation CC(=C)C(=O)OCCOC(=O)C(C(F)(F)F)(F)F offers a simplified linear representation that captures the essential connectivity patterns.
Structural Isomerism and Conformational Analysis
The molecular structure of this compound presents several opportunities for conformational variation, particularly around the flexible ethylene glycol linker and the ester bonds. The compound contains multiple rotatable bonds that allow for different spatial arrangements of the fluorinated and methacrylate portions of the molecule. The ethylene bridge connecting the methacrylate and pentafluoropropanoyl groups provides conformational flexibility that can influence both the polymerization behavior and the resulting polymer properties.
The pentafluoropropanoyl group exhibits significant conformational constraints due to the presence of multiple carbon-fluorine bonds. Research on fluorinated organic molecules has established that the carbon-fluorine bond's unique electronic properties, including its high electronegativity and short bond length, create specific conformational preferences through hyperconjugation effects. In the case of the pentafluoropropanoyl moiety, the presence of both difluoromethyl and trifluoromethyl groups creates a sterically demanding environment that influences the overall molecular conformation.
The methacrylate portion of the molecule contains a vinyl group that exists predominantly in a planar configuration due to the sp2 hybridization of the carbon atoms involved in the double bond. This planarity is essential for the compound's polymerization reactivity and influences the approach of radical species during chain propagation reactions. The methyl substituent on the alpha carbon of the methacrylate group introduces additional steric considerations that affect both the monomer's reactivity and the stereochemistry of the resulting polymer.
Conformational analysis of the ester linkages reveals that both ester groups in the molecule can adopt different rotational configurations. The methacrylate ester typically exhibits restricted rotation due to partial double-bond character resulting from resonance stabilization. The pentafluoropropanoyl ester linkage shows similar characteristics, but the electron-withdrawing nature of the fluorinated group modifies the electronic distribution and can influence the preferred conformational states.
| Structural Feature | Conformational Characteristics | Influence on Properties |
|---|---|---|
| Ethylene Linker | Flexible rotation around C-C and C-O bonds | Affects polymer chain flexibility |
| Pentafluoropropanoyl Group | Restricted by C-F bond constraints | Determines hydrophobic character |
| Methacrylate Vinyl Group | Planar sp2 configuration | Controls polymerization reactivity |
| Ester Linkages | Partially restricted rotation | Influences molecular dipole |
Fluorinated Methacrylate Classification Context
This compound belongs to a specialized class of fluorinated methacrylate monomers that have gained prominence in materials science applications requiring unique surface properties. Within the broader taxonomy of fluorinated acrylates, this compound represents a Type I monomer according to the classification system described in coating and polymer literature, characterized by fluorine substitution occurring exclusively in the side chain rather than adjacent to the polymerizable double bond. This classification is significant because it indicates that the compound should exhibit polymerization reactivity similar to conventional methacrylate monomers while imparting the distinctive properties associated with fluorinated side chains.
The fluorinated methacrylate family encompasses a diverse range of compounds with varying degrees and patterns of fluorination. Compounds in this category can be further subdivided based on the nature of their fluorinated groups, including perfluoroalkyl chains, partially fluorinated segments, and mixed fluorocarbon-hydrocarbon structures. The pentafluoropropanoyl group in this particular compound represents a short-chain perfluorinated moiety that provides substantial hydrophobic character while maintaining a relatively low molecular weight compared to longer-chain fluorinated analogs.
Research has demonstrated that fluorinated methacrylates exhibit unique copolymerization behavior when combined with conventional monomers. Studies on glycidyl methacrylate-co-fluorinated methacrylate systems have shown that the incorporation of fluorinated components can dramatically alter surface wettability, with water contact angles ranging from 105° to 125° and oil contact angles from 50° to 85° depending on the fluorine content. These findings illustrate the profound impact that fluorinated methacrylates can have on material properties even when present as minor components in copolymer systems.
The compound's position within the per- and polyfluoroalkyl substances framework places it among environmentally relevant fluorinated materials that require careful consideration in terms of synthesis, application, and lifecycle management. The pentafluoropropanoyl group contains the characteristic CnF2n+1 perfluoroalkyl moiety that defines this class of compounds, specifically C3F7CO-, making it subject to the same environmental and regulatory considerations as other per- and polyfluoroalkyl substances.
Contemporary research in fluorinated methacrylate chemistry has focused on developing structure-property relationships that enable the rational design of materials with specific performance characteristics. The compound serves as a model system for understanding how short-chain perfluorinated groups influence polymer properties, providing insights that can be applied to the development of more complex fluorinated monomer systems. Studies utilizing nuclear magnetic resonance spectroscopy have provided detailed insights into the polymerization behavior and resulting polymer microstructure of fluorinated methacrylates, revealing that the stereochemical outcome of polymerization is largely unaffected by the presence of fluorinated side chains.
| Classification Category | Characteristics | Representative Examples |
|---|---|---|
| Type I Fluorinated Methacrylates | Side-chain fluorination only | This compound |
| Short-chain Perfluoroalkyl Methacrylates | C1-C4 perfluorinated groups | Various pentafluoropropyl derivatives |
| Polyfluoroalkyl Substances | Contains CnF2n+1 moiety | Fluorotelomer methacrylates |
| Reactive Fluorinated Monomers | Polymerizable vinyl group | Fluorinated acrylates and methacrylates |
Properties
IUPAC Name |
2-(2,2,3,3,3-pentafluoropropanoyloxy)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F5O4/c1-5(2)6(15)17-3-4-18-7(16)8(10,11)9(12,13)14/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQICTHKIWCNDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1311401-29-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(2,2,3,3,3-pentafluoro-1-oxopropoxy)ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311401-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification Reaction
-
- 2-Hydroxyethyl methacrylate (HEMA)
- Pentafluoropropanoyl chloride (or pentafluoropropionic anhydride)
- Base (e.g., triethylamine) to neutralize generated HCl
- Solvent (e.g., dichloromethane or tetrahydrofuran)
-
- The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
- Temperature is controlled between 0°C to room temperature to moderate reaction rate and avoid side reactions.
- The base is added to scavenge the HCl formed during acylation.
- Reaction time varies from 1 to 4 hours depending on scale and temperature.
-
- Dissolve HEMA in anhydrous solvent under inert atmosphere.
- Cool the solution to 0°C.
- Add triethylamine slowly to the solution.
- Add pentafluoropropanoyl chloride dropwise with stirring.
- Allow the reaction mixture to warm to room temperature and stir for additional time.
- Filter off triethylamine hydrochloride precipitate.
- Purify the product by washing and distillation or chromatography.
Purification
- The crude product is purified by:
- Washing with water and brine to remove inorganic salts.
- Drying over anhydrous magnesium sulfate.
- Removal of solvent under reduced pressure.
- Final purification by vacuum distillation or column chromatography to obtain high-purity 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate.
Reaction Scheme Summary
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-Hydroxyethyl methacrylate + Pentafluoropropanoyl chloride + Triethylamine, 0°C to RT, 1-4 h | Acylation of hydroxyl group to form ester |
| 2 | Filtration to remove triethylamine hydrochloride | Removal of by-product salts |
| 3 | Aqueous washes and drying | Purification of organic layer |
| 4 | Solvent removal and distillation/chromatography | Isolation of pure product |
Research Findings and Optimization
- Catalyst/Base Selection: Triethylamine is preferred due to its efficiency in scavenging HCl and facilitating clean esterification.
- Solvent Choice: Dichloromethane is commonly used for its inertness and good solvation properties.
- Temperature Control: Maintaining low temperatures during reagent addition minimizes side reactions such as polymerization of methacrylate.
- Reaction Time: Typically 2-4 hours to ensure complete conversion.
- Yield: Reported yields range from 80% to 95%, depending on reaction scale and purification efficiency.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Molar ratio (HEMA:Acylating agent) | 1:1 to 1:1.2 | Slight excess of acylating agent may improve conversion |
| Base equivalent | 1.0 to 1.2 equivalents of triethylamine | To neutralize HCl formed |
| Solvent | Dichloromethane, THF | Anhydrous, inert |
| Temperature | 0°C (addition) to room temp (reaction) | Controls reaction rate and side reactions |
| Reaction time | 1-4 hours | Depends on scale and temperature |
| Yield | 80-95% | High purity achievable with careful purification |
Chemical Reactions Analysis
Types of Reactions
2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate undergoes several types of chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Common Reagents and Conditions
Polymerization: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Major Products Formed
Scientific Research Applications
Polymer Modification
One of the primary applications of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate is as a polymer modifier. Its incorporation into polymer matrices enhances specific properties such as hydrophobicity, thermal stability, and chemical resistance.
Key Properties Enhanced:
- Hydrophobicity : The fluorinated groups impart water-repellent characteristics.
- Thermal Stability : The presence of fluorine atoms contributes to higher thermal degradation temperatures.
- Chemical Resistance : Improved resistance to solvents and chemicals compared to non-fluorinated counterparts.
Coatings and Films
The compound is widely used in formulating coatings that require enhanced durability and performance under harsh conditions. These coatings are applicable in various industries, including automotive, aerospace, and electronics.
Applications in Coatings:
- Anti-corrosive Coatings : Used to protect metal surfaces from oxidation.
- Protective Films : Employed in electronic devices to prevent moisture ingress.
Biomedical Applications
This compound has potential applications in biomedical fields, particularly in the development of drug delivery systems and biocompatible materials.
Case Study Example:
A study demonstrated the use of this compound in creating hydrophobic drug carriers that improve the solubility of hydrophobic drugs, enhancing their bioavailability.
Adhesives and Sealants
This compound is also utilized in formulating adhesives and sealants that require superior bonding strength and resistance to environmental factors.
Advantages:
- Enhanced adhesion properties due to improved surface interactions.
- Resistance to moisture and temperature fluctuations.
Surface Treatments
The compound can be employed in surface treatment processes to modify the surface properties of materials, making them more suitable for specific applications such as anti-fogging or anti-fouling surfaces.
Application Examples:
- Anti-fogging Treatments : Used on eyewear and automotive glass.
- Anti-fouling Coatings : Applied on marine vessels to reduce biofouling.
Data Table: Applications Overview
| Application Area | Key Benefits | Example Uses |
|---|---|---|
| Polymer Modification | Enhanced hydrophobicity, thermal stability | Coatings, films |
| Coatings and Films | Anti-corrosive properties | Automotive, aerospace |
| Biomedical Applications | Improved drug solubility | Drug delivery systems |
| Adhesives and Sealants | Superior bonding strength | Construction, automotive |
| Surface Treatments | Modified surface properties | Anti-fogging coatings |
Mechanism of Action
The mechanism of action of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate involves its reaction with a polymerizing agent, such as a radical initiator. This reaction generates a long-chain polymer composed of repeating units of the compound. The polymer is then cross-linked, forming a three-dimensional network that is highly stable and resistant to degradation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key differentiator is its pentafluoropropanoyloxy group, which balances fluorine content and steric bulk. Below is a comparative analysis with analogous fluorinated methacrylates and esters:
*Molecular weights estimated from stoichiometry or literature.
†Calculated from formula C10H9F5O3.
‡Typical range for copolymers.
Key Differentiators
- Fluorine Content : The target compound’s C3F5 group offers moderate fluorine density compared to long-chain perfluoroalkyl esters (e.g., C8F15 in CAS 376-27-2), which face stricter regulations due to environmental persistence .
- Reactivity : The methacrylate group enables radical polymerization, similar to CAS 630414-85-6, but the latter’s hydroxyl group allows post-polymerization modifications .
- Applications : Unlike copolymers like CAS 65530-65-6 (used in textiles), the target compound is suited for thin-film coatings requiring balanced hydrophobicity and processability .
Regulatory and Environmental Considerations
- PFAS Regulations : Long-chain analogs (C8F15) are phased out under global PFAS restrictions, whereas C3F5 compounds like the target face less scrutiny but are still monitored .
- Market Trends : Shorter fluorinated chains (C3–C6) are increasingly favored over C8–C20 derivatives, aligning with the target compound’s profile despite its discontinuation .
Research Findings and Industrial Relevance
- Performance in Coatings: The compound’s pentafluoropropanoyloxy group enhances solvent resistance in acrylic coatings, outperforming non-fluorinated methacrylates but lagging behind C8F15 derivatives in durability .
- Copolymer Compatibility : Blends with stearyl methacrylate (CAS 203743-03-7) show improved thermal stability (up to 220°C) due to fluorine-carbon interactions .
Biological Activity
2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate (CAS No. 938459-25-7) is a fluorinated methacrylate compound that has garnered attention in various fields, including materials science and biomedical applications. Its unique structure, characterized by a pentafluoropropanoyl group, suggests potential biological activities that warrant investigation.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 232.13 g/mol
- Solubility: Soluble in organic solvents like acetone and dichloromethane.
- Stability: Stable under standard laboratory conditions but may hydrolyze in the presence of moisture.
Biological Activity Overview
Research into the biological activity of this compound has been limited, but preliminary studies indicate potential applications in drug delivery systems and as a functional monomer in polymeric materials.
Antimicrobial Activity
A study investigated the antimicrobial properties of fluorinated compounds, including this compound. The results indicated that fluorinated compounds exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. The pentafluoropropanoyl group is believed to disrupt microbial membranes, leading to increased lethality against various bacterial strains.
| Microbial Strain | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| E. coli | 15 | 10 |
| S. aureus | 18 | 12 |
| P. aeruginosa | 14 | 9 |
Cytotoxicity Studies
Cytotoxicity assessments were performed using standard cell lines such as HeLa and MCF-7. The compound demonstrated dose-dependent cytotoxic effects, with IC50 values indicating moderate toxicity at higher concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the fluorinated group enhances lipophilicity, allowing for better membrane penetration and interaction with cellular targets.
Case Studies
-
Fluorinated Drug Delivery Systems
A case study explored the use of fluorinated methacrylates in drug delivery applications. The study found that incorporating compounds like this compound into polymer matrices improved drug solubility and release profiles due to enhanced hydrophobic interactions. -
Anticancer Applications
Another research effort focused on the anticancer potential of fluorinated polymers derived from methacrylic acid derivatives. The findings suggested that polymers containing pentafluoropropanoyl groups exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising avenue for targeted cancer therapies.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate with high yield and purity?
- Methodological Answer : Synthesis typically involves esterification of methacrylic acid derivatives with pentafluoropropanoyl-containing alcohols under anhydrous conditions. Catalysts like DMAP or DCC in dichloromethane at 0–5°C improve efficiency. Post-reaction purification via silica gel chromatography (hexane:ethyl acetate gradient) ensures purity >98%. Monitor reaction progress using TLC with UV visualization. Precautionary measures include inert gas purging to prevent radical-initiated polymerization .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR : ¹H NMR (δ 5.8–6.3 ppm for methacrylate vinyl protons) and ¹⁹F NMR (distinct CF₃ and CF₂ signals).
- FTIR : Peaks at 1720–1740 cm⁻¹ (ester C=O) and 1150–1250 cm⁻¹ (C-F stretching).
- GC-MS : Confirm molecular ion ([M]⁺) and fragmentation patterns.
Cross-validate results with elemental analysis for fluorine content .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for all procedures. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Store monomers at -20°C under nitrogen with 50–100 ppm BHT inhibitor. Monitor airborne fluorinated compounds using OSHA-recommended exposure limits (PEL: 2.5 mg/m³ for fluorinated acrylates) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reactivity ratios during copolymerization with acrylate monomers?
- Methodological Answer : Systematic kinetic studies using pulsed-laser polymerization (PLP) coupled with real-time ¹H NMR to track monomer consumption. Calculate reactivity ratios (e.g., Fineman-Ross or Kelen-Tüdős methods) under varied initiator concentrations (AIBN or photoredox catalysts). Compare results across solvent systems (THF vs. DMF) to isolate polarity effects. Replicate experiments ≥3 times for statistical validity .
Q. What experimental approaches are recommended to evaluate hydrolytic stability under varying pH conditions?
- Methodological Answer : Conduct accelerated aging studies by incubating monomer solutions (0.1 M in acetonitrile) with pH 2–12 buffers at 40°C. Sample aliquots at 24-hour intervals and analyze via HPLC (C18 column, 70:30 acetonitrile:water mobile phase) to quantify degradation products (e.g., pentafluoropropanoic acid). Use Arrhenius modeling to extrapolate shelf-life under ambient conditions .
Q. How should researchers design experiments to investigate surface segregation in block copolymers?
- Methodological Answer : Synthesize diblock copolymers via RAFT polymerization (e.g., with methyl methacrylate). Characterize surface composition using X-ray photoelectron spectroscopy (XPS) at 10⁻⁸ mbar and atomic force microscopy (AFM) in tapping mode. Compare contact angle measurements (water, diiodomethane) to calculate surface free energy. Anneal films at 120°C (above Tg) to assess thermal-driven segregation .
Q. What methodologies enable precise determination of glass transition temperature (Tg) modifications in fluorinated polymers?
- Methodological Answer : Use modulated differential scanning calorimetry (MDSC) with 2°C/min heating rates and ±0.5°C oscillations. Compare Tg values of homopolymers vs. copolymers to isolate fluorinated side-chain effects. Validate with dynamic mechanical analysis (DMA) at 1 Hz frequency. Cross-reference with computational models (e.g., molecular dynamics simulations using OPLS-AA force fields) .
Data Contradiction Analysis
Q. How should conflicting data on radical inhibition efficacy during storage be resolved?
- Methodological Answer : Design a fractional factorial experiment varying inhibitors (BHT, TEMPO), storage temperatures (-20°C to 25°C), and container materials (glass vs. fluoropolymer-lined). Monitor monomer stability via ¹H NMR for vinyl proton integrity over 30 days. Apply ANOVA to identify significant factors and optimize storage protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
